molecular formula C20H24N6O4S B2576572 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1903893-43-5

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2576572
CAS No.: 1903893-43-5
M. Wt: 444.51
InChI Key: MWYJAXOMHZMLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone” is a structurally complex molecule featuring a 1,4-diazepane core modified with a sulfonyl-linked imidazole moiety and a pyrazole ring substituted with a 3-methoxyphenyl group.

Properties

IUPAC Name

[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-24-18(12-17(23-24)15-5-3-6-16(11-15)30-2)20(27)25-7-4-8-26(10-9-25)31(28,29)19-13-21-14-22-19/h3,5-6,11-14H,4,7-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYJAXOMHZMLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCN(CC3)S(=O)(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including an imidazole moiety, diazepane ring, and methanone functionality, suggest a diverse range of biological activities.

Structural Characteristics

The molecular formula of this compound is C17H20N6O3SC_{17}H_{20}N_{6}O_{3}S with a molecular weight of approximately 392.45 g/mol. The presence of functional groups such as sulfonyl and methanone enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC17H20N6O3SC_{17}H_{20}N_{6}O_{3}S
Molecular Weight392.45 g/mol
CAS Number1903496-50-3

Pharmacological Effects

Research indicates that compounds containing imidazole and diazepane structures often exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Compounds similar to this structure have shown significant activity against various pathogens, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Properties : The imidazole ring is known for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity : Preliminary studies on structurally related compounds indicate low cytotoxicity against human cell lines, making them potential candidates for therapeutic applications.

Case Studies and Research Findings

  • Anti-Tubercular Activity : A study focused on similar pyrazole derivatives demonstrated significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. This suggests that the compound may exhibit similar properties due to its structural components .
  • Structure-Activity Relationship (SAR) : Investigations into SARs of imidazole-containing compounds have revealed that modifications to the diazepane or methanone moieties can enhance biological activity and reduce side effects . For example, structural changes aimed at improving lipophilicity have resulted in compounds with better bioavailability and potency.
  • In Vitro Studies : In vitro assays conducted on related compounds showed promising results in inhibiting specific enzymes involved in inflammatory pathways, indicating that this compound could be effective in treating conditions like arthritis or other inflammatory disorders .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activities. The presence of the imidazole ring has been linked to antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of imidazole and diazepane have shown promising results in inhibiting bacterial growth, suggesting that this compound could be effective against resistant strains .

Anticancer Potential

The unique combination of functional groups may also impart anticancer properties. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the diazepane ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the imidazole and methanone groups : This can be accomplished using coupling reactions or electrophilic substitutions.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Activity

A study evaluated a series of imidazole-based compounds, including derivatives similar to the target compound, for their antimicrobial efficacy. Results showed that certain derivatives exhibited MIC values as low as 3.125 µg/mL against Candida albicans, indicating strong antifungal properties .

Case Study 2: Anticancer Activity

In another investigation, compounds with similar structural motifs were tested against various cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development in cancer therapy .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural complexity can be compared to two classes of molecules:

Triazole-based sulfonyl derivatives (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, from ): Similarities: Both compounds incorporate sulfonyl groups linked to aromatic systems (imidazole vs. triazole/phenyl). Sulfonyl groups enhance solubility and enable hydrogen bonding, critical for receptor interactions. Differences: The triazole derivative lacks the 1,4-diazepane core, which may confer conformational flexibility and modulate binding kinetics in the target compound .

Natural product derivatives (e.g., Zygocaperoside and Isorhamnetin-3-O-glycoside from Zygophyllum fabago): Similarities: Methoxy-substituted aromatic systems (3-methoxyphenyl in the target compound vs. glycosylated flavonoids) are common in bioactive molecules. Differences: The target compound’s synthetic heterocycles contrast with the carbohydrate and flavonoid backbones of natural products, suggesting divergent metabolic stability and bioavailability .

Key Challenges :

  • Steric hindrance from the 3-methoxyphenyl group may reduce coupling efficiency compared to simpler aryl systems.
  • Stability of the sulfonyl-imidazole linkage under reaction conditions requires careful optimization.
Physicochemical and Pharmacological Inferences
Property Target Compound Triazole Derivative Zygocaperoside
Molecular Weight ~550 g/mol (estimated) 528.56 g/mol ~600 g/mol (flavonoid glycoside)
Key Functional Groups Sulfonyl, imidazole, pyrazole, methoxy Sulfonyl, triazole, difluorophenyl Glycoside, flavonoid, hydroxyl
Predicted Solubility Moderate (polar sulfonyl and heterocycles) Low (lipophilic difluorophenyl) High (hydrophilic glycoside)
Bioactivity Potential Kinase inhibition, GPCR modulation Antifungal, antimicrobial Antioxidant, anti-inflammatory
Limitations and Data Gaps
  • Lack of Direct Evidence: No experimental data (e.g., NMR, bioactivity) for the target compound are available in the provided sources, requiring reliance on structural analogies.
  • Data Reliability Concerns : As highlighted in , discrepancies in chemical reporting (e.g., manganese compound revisions) underscore the need for rigorous validation of synthetic and pharmacological claims .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis of heterocyclic sulfonamide derivatives often involves multi-step reactions. A validated procedure includes refluxing intermediates (e.g., chloranil in xylene for 25–30 hours) to promote cyclization, followed by NaOH treatment to isolate the organic layer. Purification via recrystallization (e.g., methanol) is critical to achieve >95% purity, as confirmed by NMR and mass spectrometry . For analogous pyrazole-sulfonamide hybrids, extended reaction times (7–10 hours) under acidic conditions (acetic acid) improve yields, with DMF/ethanol recrystallization enhancing crystallinity .

Q. What analytical methods are essential for characterizing this compound?

Key techniques include:

  • 1H-NMR : To confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm).
  • IR spectroscopy : Identification of sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1720 cm⁻¹) groups.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., M⁺ at m/z 456 for analogous structures) .
  • Elemental analysis : To verify stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How should researchers design initial biological activity screens?

Standard assays include:

  • In vitro enzyme inhibition : Use kinase or protease panels to assess selectivity (e.g., IC50 determination via fluorescence polarization).
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 µM).
  • Docking studies : Molecular modeling (AutoDock Vina) to predict binding affinity to imidazole-linked targets (e.g., cytochrome P450 isoforms) .

Advanced Research Questions

Q. How can synthesis scalability challenges be addressed without compromising yield?

Optimization strategies:

  • Catalyst screening : Replace chloranil with milder oxidants (e.g., MnO2) to reduce side products.
  • Solvent selection : Substitute xylene with toluene for safer reflux conditions while maintaining reaction efficiency .
  • Flow chemistry : Pilot continuous-flow systems to enhance reproducibility for multi-gram synthesis .

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicology?

Adopt a tiered framework:

  • Phase 1 (Lab) : Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 7.4, 25°C) to predict bioavailability .
  • Phase 2 (Microcosm) : Assess biodegradation in soil/water systems (OECD 301F protocol) and bioaccumulation in Daphnia magna .
  • Phase 3 (Field) : Monitor degradation products via LC-MS/MS in simulated ecosystems .

Q. How should contradictory data in biological activity studies be resolved?

Methodological approaches:

  • Dose-response revalidation : Repeat assays with stricter controls (e.g., ATP concentration normalization in kinase assays).
  • Metabolite profiling : Identify active/inactive metabolites via hepatic microsome incubations (e.g., human S9 fraction) .
  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Analog synthesis : Modify the 3-methoxyphenyl group (e.g., replace with trifluoromethyl or halogens) to probe electronic effects.
  • Pharmacophore mapping : Use X-ray crystallography (if co-crystals are obtainable) or 3D-QSAR (CoMFA) to identify critical substituents .
  • Proteomics : SILAC (stable isotope labeling) to map off-target interactions in cellular models .

Methodological Notes

  • Synthesis References : Key protocols from sulfonamide and pyrazole synthesis literature .
  • Environmental Testing : Frameworks from ecotoxicology and alternatives assessment research .
  • Biological Assays : Case studies on heterocyclic bioactivity optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.